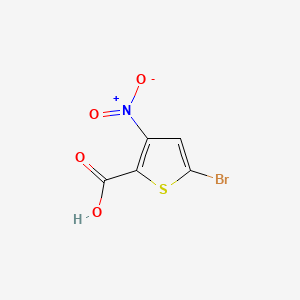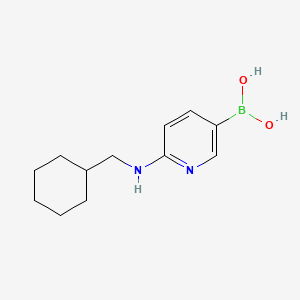
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O2 . It is used in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be used to prepare a wide variety of enantiopure non-coded constrained amino acids . Protodeboronation of boronic esters, including 1°, 2°, and 3° alkyl boronic esters, has also been reported .Molecular Structure Analysis
The molecular structure of “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” consists of a pyridin-3-yl group attached to a boronic acid group and a cyclohexylmethylamino group . The average mass of the molecule is 234.102 Da .Chemical Reactions Analysis
Pyridinylboronic acids, such as “(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid”, can participate in various chemical reactions. These include phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling . They can also be used in the synthesis of biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis
“(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid” is a solid compound . Its melting point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Boronic acids: are pivotal in modern organic chemistry, particularly in Suzuki–Miyaura cross-coupling reactions. This process is essential for constructing carbon-carbon bonds, which are foundational in creating complex organic molecules. The compound can act as a coupling partner due to its boronic acid moiety, facilitating the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Catalysis
The enhanced Lewis acidity of boronic acids, including our compound of interest, makes them suitable catalysts for various chemical reactions. They can catalyze regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . This property is particularly useful in synthesizing complex molecules with high precision .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used to design bioactive compounds . Their ability to form stable covalent bonds with biological molecules can lead to the development of new drugs. For example, boronic acid-based proteasome inhibitors have been used in cancer therapy .
Polymer Materials
The boronic acid group is also instrumental in the synthesis of polymer materials . It can be used to introduce boron into polymers, which can impart unique properties such as flame retardancy, or can be used in the creation of boron-containing polymers for medical applications .
Optoelectronic Materials
Organoboron compounds, due to their electronic properties, find applications in optoelectronics . They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The compound could potentially be used to modify electronic properties of materials for better performance .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases, which leads to their utility in various sensing applications . They can be used in homogeneous assays or heterogeneous detection systems to sense biological and chemical substances. This includes the detection of sugars, which is crucial in diabetes management .
Imaging
Due to their ability to bind to various biological molecules, boronic acids can be tagged with imaging agents. This allows for the visualization of biological processes in real-time, providing valuable insights into disease mechanisms and the efficacy of drug treatments .
Biology
In biological research, boronic acids can be used to study enzyme mechanisms or to inhibit specific enzymes. This is particularly useful in understanding disease pathology and in the development of new therapeutic strategies .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of carbon-carbon bonds . These bonds are fundamental in creating complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a reagent in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various applications in fields like pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound, as a reagent in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the reaction temperature, the pH of the solution, and the presence of a suitable catalyst . The compound is generally considered environmentally benign .
Propiedades
IUPAC Name |
[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKURPRJIHTPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728736 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
1246743-82-7 |
Source


|
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

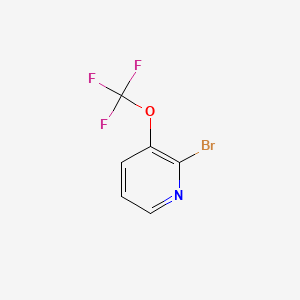
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
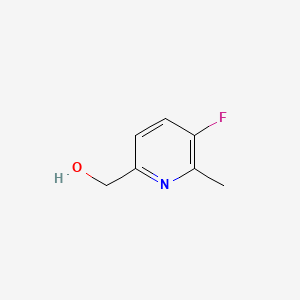
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)

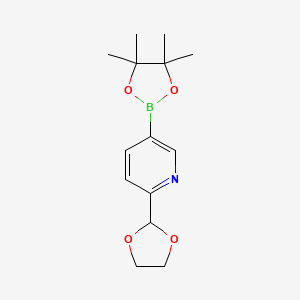
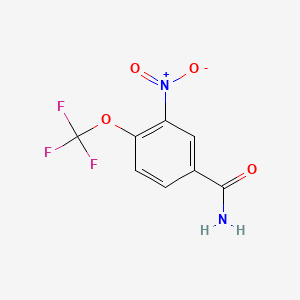

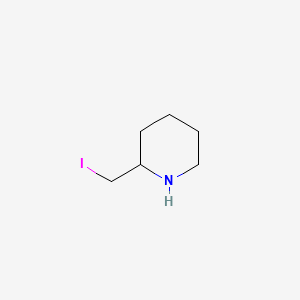


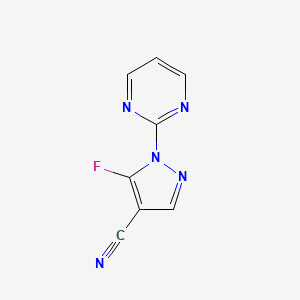
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
